(S)-3-Aminomethyl-1-benzylpyrrolidine
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Overview
Description
(S)-3-Aminomethyl-1-benzylpyrrolidine is a chiral compound with a pyrrolidine ring, an aminomethyl group, and a benzyl group
Mechanism of Action
- It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- The acidic environment is crucial for this hydrolysis process, as methenamine does not exhibit antibacterial properties in an alkaline environment (pH≥6) .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminomethyl-1-benzylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Final Product: The final step involves the purification of the compound to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminomethyl-1-benzylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-3-Aminomethyl-1-benzylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminomethyl-1-benzylpyrrolidine: The enantiomer of the compound with different stereochemistry.
N-Benzylpyrrolidine: A structurally similar compound lacking the aminomethyl group.
3-Aminomethylpyrrolidine: A compound with a similar aminomethyl group but without the benzyl group.
Uniqueness
(S)-3-Aminomethyl-1-benzylpyrrolidine is unique due to its specific chiral configuration and the presence of both the aminomethyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKIVNGQVUKJA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364035 |
Source
|
Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229323-07-3 |
Source
|
Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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